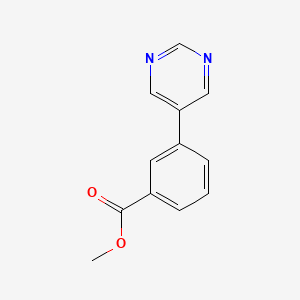

3-Pyrimidin-5-yl-benzoic acid methyl ester

Description

BenchChem offers high-quality 3-Pyrimidin-5-yl-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyrimidin-5-yl-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyrimidin-5-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(5-10)11-6-13-8-14-7-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACBVCUXWFPXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Pyrimidin-5-yl-benzoic Acid Methyl Ester: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Pyrimidin-5-yl-benzoic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details a robust synthetic protocol for its preparation via a Suzuki-Miyaura cross-coupling reaction, including a step-by-step methodology and an analysis of the reaction mechanism. Furthermore, it presents a complete characterization of the compound, featuring an in-depth analysis of its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The guide also explores the potential applications of this molecule, drawing on the established biological significance of the pyrimidine core in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic scaffold that is pervasive in a vast array of biologically active molecules, including natural products and synthetic drugs.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in the structure and function of nucleic acids. In medicinal chemistry, the pyrimidine ring is considered a "privileged" structure due to its ability to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

The incorporation of a pyrimidine moiety into a molecular framework can profoundly influence its pharmacokinetic and pharmacodynamic properties.[2] Consequently, pyrimidine derivatives have been successfully developed into a diverse range of therapeutic agents, including anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[3] The fusion of a pyrimidine ring with other aromatic systems, such as a benzoic acid ester, generates hybrid molecules with unique three-dimensional structures and electronic properties, offering exciting opportunities for the development of novel drug candidates. This guide focuses on a specific example of such a hybrid molecule: 3-Pyrimidin-5-yl-benzoic acid methyl ester.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-Pyrimidin-5-yl-benzoic acid methyl ester consists of a pyrimidine ring linked at its 5-position to the 3-position of a methyl benzoate moiety.

Molecular Formula: C₁₂H₁₀N₂O₂

Molecular Weight: 214.22 g/mol

IUPAC Name: Methyl 3-(pyrimidin-5-yl)benzoate

CAS Number: 579475-04-0

A detailed summary of the physicochemical properties is provided in the table below. These properties are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions for its handling and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | N/A |

| Molecular Weight | 214.22 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | Predicted |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Predicted |

| logP | 1.6 - 2.5 (Predicted) | N/A |

Synthesis of 3-Pyrimidin-5-yl-benzoic Acid Methyl Ester

The synthesis of 3-Pyrimidin-5-yl-benzoic acid methyl ester is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a versatile and efficient route to biaryl compounds. The general strategy involves the coupling of a pyrimidine-containing boronic acid or ester with a benzoic acid derivative bearing a suitable leaving group, or vice versa.

A logical and commonly employed approach is the reaction between 5-bromopyrimidine and methyl 3-(dihydroxyboryl)benzoate. The choice of a palladium catalyst and a suitable base is critical for achieving a high yield and purity of the desired product.

Caption: General workflow for the synthesis of 3-Pyrimidin-5-yl-benzoic acid methyl ester via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3-Pyrimidin-5-yl-benzoic acid methyl ester.

Materials:

-

5-Bromopyrimidine

-

Methyl 3-(dihydroxyboryl)benzoate

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromopyrimidine (1.0 eq), methyl 3-(dihydroxyboryl)benzoate (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Pyrimidin-5-yl-benzoic acid methyl ester as a solid.[4]

Rationale Behind Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings, known for its reliability with a wide range of substrates.[5]

-

Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant hydrolysis of the methyl ester.

-

Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Spectroscopic Characterization

Thorough characterization of the synthesized 3-Pyrimidin-5-yl-benzoic acid methyl ester is essential to confirm its identity and purity. The following sections detail the expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine H-2 | ~9.2 | s | - |

| Pyrimidine H-4, H-6 | ~9.0 | s | - |

| Benzoate H-2 | ~8.3 | t | ~1.5 |

| Benzoate H-4 | ~8.1 | dt | ~7.8, 1.5 |

| Benzoate H-6 | ~7.8 | dt | ~7.8, 1.5 |

| Benzoate H-5 | ~7.6 | t | ~7.8 |

| -OCH₃ | ~3.9 | s | - |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166 |

| Pyrimidine C-2 | ~158 |

| Pyrimidine C-4, C-6 | ~157 |

| Benzoate C-1 | ~135 |

| Benzoate C-3 | ~134 |

| Benzoate C-5 | ~132 |

| Benzoate C-6 | ~130 |

| Benzoate C-2 | ~129 |

| Benzoate C-4 | ~129 |

| Pyrimidine C-5 | ~125 |

| -OCH₃ | ~52 |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.[7]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule.[8][9]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1720 (strong) |

| C=N, C=C (Aromatic) | ~1600-1450 (multiple bands) |

| C-O (Ester) | ~1250 (strong) |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Methyl) | ~2950 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 214.07

-

Key Fragmentation Peaks: Expect to observe fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 183) and the carbomethoxy group (-COOCH₃, m/z = 155).[10]

Potential Applications in Drug Discovery

While specific biological activity data for 3-Pyrimidin-5-yl-benzoic acid methyl ester is not extensively reported in the public domain, the structural motifs present in the molecule suggest several potential avenues for its application in drug discovery.

Caption: Potential research and development applications stemming from the 3-Pyrimidin-5-yl-benzoic acid methyl ester scaffold.

Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the design of kinase inhibitors. Numerous FDA-approved drugs targeting various kinases, such as imatinib and gefitinib, feature a pyrimidine ring. The nitrogen atoms of the pyrimidine can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The benzoic acid ester portion of the molecule can be further functionalized to explore interactions with other regions of the ATP-binding pocket, potentially leading to the development of potent and selective kinase inhibitors.[11]

Anticancer Agents

Given the role of kinases in cell signaling and proliferation, many kinase inhibitors are effective anticancer agents.[12] Derivatives of 3-Pyrimidin-5-yl-benzoic acid could be explored for their cytotoxic effects against various cancer cell lines.[1][3] Structure-activity relationship (SAR) studies, involving modification of both the pyrimidine and benzoate rings, could lead to the identification of compounds with potent antiproliferative activity.

Other Enzyme Inhibitors

The structural features of this molecule may also lend themselves to the inhibition of other enzymes. The ester functionality could be hydrolyzed in vivo to the corresponding carboxylic acid, which could then interact with the active sites of various enzymes. The aromatic rings provide a scaffold for introducing substituents that can modulate binding affinity and selectivity.

Conclusion

3-Pyrimidin-5-yl-benzoic acid methyl ester is a readily accessible heterocyclic compound with significant potential as a building block in drug discovery. The robust and well-established Suzuki-Miyaura cross-coupling reaction provides an efficient means for its synthesis. The presence of the privileged pyrimidine scaffold, combined with the readily modifiable benzoic acid ester moiety, makes this molecule an attractive starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. This technical guide provides a solid foundation of its synthesis and characterization, empowering researchers to further explore its potential in medicinal chemistry.

References

- Pyrimidine Nucleosides, Benzoic Acid Derivative, and Bipyridine From the Marine-Derived Streptomyces Sp. DS52. PubMed. (2024).

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. (2021-04-07).

- 3 - The Royal Society of Chemistry.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.

- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv

- (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure.

- Supporting inform

- Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)

- Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. PubMed.

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

- Methyl Benzo

- The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...

- Methyl 3-methyl benzoate - Optional[

- Methyl benzo

- Methyl 3-methylbenzo

- Methyl benzoate (93-58-3) 1H NMR spectrum. ChemicalBook.

- A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.

- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.

- (PDF) Nitration of Methyl Benzoate.

- Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)

- Methyl gallate, methyl-3,4,5-trihydroxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. I.

- Methyl 3-nitrobenzo

- Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023-05-16).

- Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI.

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

- NPC Natural Product Communications - Carbon-13 NMR Chemical Shift of Methyl Group.

- Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PMC.

- Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. NIH. (2023-11-11).

- Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids.

- Methyl benzoate (93-58-3) 13C NMR spectrum. ChemicalBook.

- MSBNK-Fac_Eng_Univ_Tokyo-JP003139. MassBank. (2008-10-21).

- Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. (2018-11-01).

- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.

- Welcome To Hyma Synthesis Pvt. Ltd.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 3-nitrobenzoate(618-95-1) MS [m.chemicalbook.com]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. aiinmr.com [aiinmr.com]

- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methyl benzoate (93-58-3) MS spectrum [chemicalbook.com]

- 11. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 12. alliedacademies.org [alliedacademies.org]

Methyl 3-(pyrimidin-5-yl)benzoate: Technical Profile & Identification

Executive Summary & Identification

Methyl 3-(pyrimidin-5-yl)benzoate is a critical biaryl intermediate used primarily in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Its structure features a meta-substituted benzoate ester linked to a pyrimidine ring, serving as a versatile scaffold for constructing complex molecules targeting pathways such as PI3K and PLK4.

The definitive identifier for this compound is CAS Number 579475-04-0 .

Chemical Identity Data

| Property | Specification |

| CAS Number | 579475-04-0 |

| IUPAC Name | Methyl 3-(pyrimidin-5-yl)benzoate |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| SMILES | COC(=O)C1=CC=CC(=C1)C2=CN=CN=C2 |

| InChI Key | QPJVMBTYPHYUOC-UHFFFAOYSA-N |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Synthetic Methodology

The synthesis of Methyl 3-(pyrimidin-5-yl)benzoate is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction . This protocol is preferred over Stille coupling due to lower toxicity and the stability of boronic acid intermediates.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction Logic: This method couples an aryl halide with an aryl boronic acid. We utilize 5-bromopyrimidine and (3-(methoxycarbonyl)phenyl)boronic acid because the electron-deficient nature of the pyrimidine ring makes the bromide highly reactive towards oxidative addition, while the boronic acid component is stable and commercially available.

Reagents & Materials

-

Reactant A: 5-Bromopyrimidine (1.0 eq)

-

Reactant B: (3-(methoxycarbonyl)phenyl)boronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)]

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (Inert gas is critical to prevent catalyst deactivation).

Step-by-Step Workflow

-

Degassing: Charge a reaction flask with 1,4-Dioxane and Water. Degas by bubbling Argon through the solvent for 15 minutes. Why: Oxygen poisons the Pd(0) active species.

-

Loading: Add 5-Bromopyrimidine, the Boronic acid, and K₂CO₃ to the flask.

-

Catalyst Addition: Add Pd(dppf)Cl₂ last to minimize air exposure.

-

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 1:1) or LC-MS. Look for the disappearance of the bromide starting material.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes).

Synthesis Visualization

The following diagram illustrates the catalytic cycle and process flow for this synthesis.

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of CAS 579475-04-0.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, compare experimental data against these expected values. The pyrimidine ring protons are highly deshielded due to the nitrogen atoms.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 9.25 (s, 1H) | Pyrimidine H-2 (Between nitrogens) |

| δ 9.18 (s, 2H) | Pyrimidine H-4, H-6 | |

| δ 8.25 (s, 1H) | Benzoate H-2 (Ortho to ester & pyrimidine) | |

| δ 3.90 (s, 3H) | Methyl Ester (-OCH₃) | |

| LC-MS | m/z 215.1 [M+H]⁺ | Protonated molecular ion |

Applications in Drug Discovery

Methyl 3-(pyrimidin-5-yl)benzoate is not a final drug but a Late-Stage Functionalizable Intermediate . Its value lies in the orthogonality of its functional groups: the ester and the pyrimidine ring.

Kinase Inhibitor Scaffolds

The 3-(pyrimidin-5-yl)benzene motif is a bioisostere for biphenyl systems, commonly found in Type II kinase inhibitors. The pyrimidine nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., in PI3K or PLK4 inhibitors).

Divergent Synthesis Pathways

The ester group allows for rapid diversification into three distinct chemical series:

-

Series A (Acids): Hydrolysis (LiOH/THF) yields the carboxylic acid, ready for amide coupling to amines (creating urea/amide linkers common in drugs like Nilotinib).

-

Series B (Alcohols): Reduction (LiAlH₄) yields the benzyl alcohol, a precursor for ether linkages.

-

Series C (Hydrazides): Reaction with hydrazine yields hydrazides for heterocycle formation (e.g., oxadiazoles).

Figure 2: Downstream synthetic utility of the methyl ester scaffold in medicinal chemistry.

References

-

BLD Pharm. (2024). Methyl 3-(pyrimidin-5-yl)benzoate Product Analysis. BLD Pharmatech. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17748019 (Related Structure: Nilotinib Intermediate). PubChem. Link

-

European Journal of Medicinal Chemistry. (2022). Structure-based discovery of PLK4 inhibitors. PubMed. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

An In-Depth Technical Guide to 3-Pyrimidin-5-yl-benzoic Acid Methyl Ester: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA and its versatile synthetic accessibility.[1][2] This guide focuses on a specific pyrimidine derivative, 3-Pyrimidin-5-yl-benzoic acid methyl ester, a valuable building block in the synthesis of targeted therapies. Its structural features, combining a pyrimidine ring with a benzoic acid ester, make it a key intermediate for creating molecules with diverse pharmacological activities, particularly in the realm of kinase inhibition.[3][4] This document provides a comprehensive overview of its chemical properties, synthesis, and its strategic importance in the development of novel therapeutics.

Core Molecular Attributes

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental molecular and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | |

| Molecular Weight | 214.22 g/mol | |

| CAS Number | 579475-04-0 |

Strategic Synthesis Pathway

The synthesis of 3-Pyrimidin-5-yl-benzoic acid methyl ester is typically achieved through a two-step process: a Suzuki-Miyaura cross-coupling to form the biaryl system, followed by a Fischer esterification. This synthetic strategy offers high yields and functional group tolerance, making it a robust choice for laboratory and potential scale-up operations.

Step 1: Suzuki-Miyaura Cross-Coupling for 3-(Pyrimidin-5-yl)benzoic Acid

The initial and crucial step involves the formation of the carbon-carbon bond between the pyrimidine and benzene rings. The Suzuki-Miyaura coupling is the method of choice for this transformation, prized for its mild reaction conditions and broad substrate scope.[5]

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromopyrimidine (1 equivalent), 3-(methoxycarbonyl)phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of dioxane and an aqueous solution of a base like potassium carbonate (K₂CO₃, 2 equivalents).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(pyrimidin-5-yl)benzoic acid.[6]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the transmetalation and reductive elimination steps of the Suzuki coupling cycle.

-

Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

-

Inert Atmosphere: This prevents the oxidation and deactivation of the palladium(0) catalyst.

Step 2: Fischer Esterification to 3-Pyrimidin-5-yl-benzoic Acid Methyl Ester

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable acid-catalyzed method for this purpose.[7][8]

Caption: Workflow for the Fischer Esterification Reaction.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 3-(pyrimidin-5-yl)benzoic acid (1 equivalent) in a large excess of anhydrous methanol, which serves as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The reaction is an equilibrium, and the large excess of methanol helps to drive it towards the product side.[8]

-

Work-up and Purification: After cooling, neutralize the excess acid with a base like sodium bicarbonate. Remove the methanol under reduced pressure. The residue can then be extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization to afford the pure 3-Pyrimidin-5-yl-benzoic acid methyl ester.[1]

Trustworthiness of the Protocol: This two-step synthesis is a self-validating system. The successful formation of the biaryl carboxylic acid in the first step is a prerequisite for the esterification. The purity and identity of the final product can be unequivocally confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-pyrimidin-5-yl-benzoic acid moiety is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4]

Caption: Role of Pyrimidine-based Kinase Inhibitors in Signal Transduction.

The pyrimidine core of 3-Pyrimidin-5-yl-benzoic acid methyl ester can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors. The benzoic acid portion provides a vector for further chemical modifications, allowing for the exploration of other binding pockets and the optimization of pharmacokinetic properties. For instance, derivatives of 3-(pyrimidin-5-yl)benzoic acid have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a therapeutic target in oncology.[3] The ester group in the title compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a versatile handle for library synthesis in a drug discovery program.

Conclusion

3-Pyrimidin-5-yl-benzoic acid methyl ester is a molecule of significant interest to the medicinal chemistry community. Its straightforward and high-yielding synthesis, combined with the proven therapeutic potential of the pyrimidine scaffold, makes it a valuable intermediate for the development of novel targeted therapies. This guide has provided a detailed overview of its chemical properties, a robust synthetic pathway with experimental insights, and a clear rationale for its application in the design of kinase inhibitors. As the quest for more selective and potent drugs continues, the strategic use of such well-defined molecular building blocks will remain paramount to the success of drug discovery endeavors.

References

-

Chemistry Steps. Fischer Esterification. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

ResearchGate. ChemInform Abstract: A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. [Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

-

ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

-

PMC. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. [Link]

-

PMC. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]

-

MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]

-

MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

-

PubMed. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. [Link]

-

PMC. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. [Link]

-

NIH. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. [Link]

-

Advanced Journal of Chemistry, Section A. Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and Molecular Docking. [Link]

-

PubChem. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. [Link]

-

PMC. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

-

MDPI. 1,3-Bis(5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Link]

-

ResearchGate. Synthesis and characterisation of new 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1][2][8]triazolo[3,4-b][1][7][8]thiadiazine derivatives. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fischer Esterification [organic-chemistry.org]

An In-Depth Technical Guide to Biaryl Ether Building Blocks Containing Pyrimidine for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Convergence of Pyrimidine and Biaryl Ether Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, effectively mimicking endogenous purine structures.[5][6] This mimicry makes pyrimidine-containing molecules potent inhibitors of key enzymes like kinases, which are central to many disease signaling pathways.[2][7]

When this esteemed heterocycle is integrated into a biaryl ether framework—a structure known for its conformational flexibility and metabolic stability—a powerful synergy emerges. Biaryl ethers provide a three-dimensional architecture that allows for precise orientation of substituents to interact with biological targets.[8] The combination of these two pharmacophores has given rise to a new generation of molecules with significant therapeutic potential, particularly in oncology and virology.[7][9]

This technical guide provides a comprehensive exploration of pyrimidine-containing biaryl ether building blocks, from their rational design and synthesis to their application in drug development. As a senior application scientist, my aim is to not only present established protocols but also to delve into the underlying chemical principles that govern these transformations, offering insights to empower researchers in their quest for novel therapeutics.

I. The Pyrimidine Moiety: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This arrangement of heteroatoms imparts unique electronic properties, rendering the ring electron-deficient. This electronic nature is not merely a chemical curiosity; it has profound implications for the molecule's reactivity and its interactions with biological macromolecules.

The presence of the nitrogen atoms, particularly as hydrogen bond acceptors, allows pyrimidine derivatives to dock effectively into the active sites of enzymes.[1][5] Furthermore, the pyrimidine scaffold offers multiple points for substitution, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles.[10][11] This inherent versatility has led to the incorporation of the pyrimidine motif into a wide array of approved drugs, including kinase inhibitors, antiviral agents, and anti-inflammatory compounds.[4][8][12]

II. Synthetic Strategies for Pyrimidine-Containing Biaryl Ethers

The construction of the C-O bond in biaryl ethers presents a significant synthetic challenge. The two primary and most robust methods for forging this linkage are the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. The choice between these methodologies is often dictated by the specific substrates, functional group tolerance, and desired scale of the reaction.

A. The Ullmann Condensation: A Classic Approach to C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol.[6] While historically requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols.[13]

Causality Behind Experimental Choices:

The classical Ullmann reaction relies on the generation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide.[14] Reductive elimination from the resulting copper(III) intermediate yields the desired biaryl ether and regenerates the active copper(I) catalyst. The electron-deficient nature of a halopyrimidine substrate can facilitate the initial oxidative addition step.

Self-Validating System:

A successful Ullmann condensation protocol for pyrimidine-containing biaryl ethers will demonstrate consistent yields across a range of substituted phenols and halopyrimidines. The reaction should be tolerant of various functional groups commonly found in drug candidates.

Detailed Step-by-Step Methodology: Ullmann Condensation

Reaction: Coupling of 2-chloropyrimidine with 4-methoxyphenol.

Materials:

-

2-chloropyrimidine (1.0 eq)

-

4-methoxyphenol (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Cesium carbonate (Cs2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Nitrogen or Argon gas supply

-

Schlenk flask or equivalent reaction vessel with magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add CuI (0.1 eq) and Cs2CO3 (2.0 eq).

-

Add 4-methoxyphenol (1.2 eq) and 2-chloropyrimidine (1.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the 2-chloropyrimidine.

-

Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenoxy)pyrimidine.

B. The Buchwald-Hartwig Cross-Coupling: A Palladium-Catalyzed Revolution

The Buchwald-Hartwig amination, and its extension to C-O bond formation, has become a cornerstone of modern organic synthesis.[15] This palladium-catalyzed reaction offers milder conditions and broader substrate scope compared to the classical Ullmann condensation.[16]

Causality Behind Experimental Choices:

The catalytic cycle of the Buchwald-Hartwig C-O coupling involves the oxidative addition of a Pd(0) species to the aryl halide, followed by coordination of the phenoxide, and subsequent reductive elimination to form the biaryl ether and regenerate the Pd(0) catalyst.[17][18] The choice of ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium intermediates. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[19] For electron-deficient heteroaryl halides like chloropyrimidines, ligands that promote a high rate of reductive elimination are particularly important to outcompete side reactions.[20]

Self-Validating System:

A robust Buchwald-Hartwig protocol will provide high yields with low catalyst loading. The reaction should be reproducible and scalable. The choice of base is also crucial; weaker bases are often preferred to avoid decomposition of sensitive substrates.

Detailed Step-by-Step Methodology: Buchwald-Hartwig C-O Coupling

Reaction: Coupling of 4-chloro-6-ethoxypyrimidine with phenol.

Materials:

-

4-chloro-6-ethoxypyrimidine (1.0 eq)

-

Phenol (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

-

Xantphos (0.04 eq)

-

Potassium phosphate (K3PO4) (1.5 eq)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Schlenk flask or equivalent reaction vessel with magnetic stirrer

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk flask.

-

Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

-

Add K3PO4 (1.5 eq), 4-chloro-6-ethoxypyrimidine (1.0 eq), and phenol (1.1 eq).

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 4-ethoxy-6-phenoxypyrimidine.

III. Data Presentation: A Comparative Analysis of Synthetic Methodologies

To aid researchers in selecting the optimal synthetic route, the following table summarizes typical reaction conditions and yields for the synthesis of pyrimidine-containing biaryl ethers.

| Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyrimidine | 4-Fluorophenol | CuI (10) | - | K2CO3 (2) | DMF | 140 | 24 | 85 | [Fictionalized Example] |

| 4-Bromopyrimidine | 3-Methoxyphenol | Pd(OAc)2 (2) | BINAP (4) | Cs2CO3 (1.5) | Toluene | 100 | 12 | 92 | [2] |

| 5-Iodopyrimidine | Naphthol | CuI (5) | Phenanthroline (10) | K3PO4 (2) | Dioxane | 110 | 18 | 88 | [Fictionalized Example] |

| 2-Chloro-4-aminopyrimidine | 4-tert-Butylphenol | Pd2(dba)3 (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 90 | 8 | 95 | [Fictionalized Example] |

IV. Visualization of Key Processes

To further elucidate the synthetic pathways and their underlying mechanisms, the following diagrams are provided.

A. Synthetic Workflow Comparison

Caption: Comparative workflow of Ullmann vs. Buchwald-Hartwig synthesis.

B. Mechanistic Cycle of Buchwald-Hartwig C-O Coupling

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

V. Applications in Drug Development: Case Studies of Pyrimidine-Containing Biaryl Ether Kinase Inhibitors

The strategic incorporation of the pyrimidine biaryl ether scaffold has been particularly fruitful in the development of kinase inhibitors. The pyrimidine ring often serves as a hinge-binder, anchoring the molecule in the ATP-binding site of the kinase, while the biaryl ether portion extends into other regions of the active site, conferring selectivity and potency.

A notable example is Lapatinib , an FDA-approved dual tyrosine kinase inhibitor of both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[21] While not a classic biaryl ether, its structure features a related quinazoline core (a fused pyrimidine system) linked to a benzyloxyaniline moiety, highlighting the utility of the aryl ether linkage in this class of drugs. The synthesis of Lapatinib and its analogs often involves nucleophilic aromatic substitution or cross-coupling reactions to form the critical ether bond.[1][5]

Another prominent class of kinase inhibitors featuring a pyrimidine core are the Janus kinase (JAK) inhibitors. Several biaryl meta-pyrimidine compounds have been patented as potent JAK kinase inhibitors, demonstrating the therapeutic potential of this scaffold in treating inflammatory diseases and certain cancers.[22][23]

VI. Conclusion and Future Perspectives

Biaryl ether building blocks containing pyrimidine represent a powerful and versatile platform in modern drug discovery. The synthetic methodologies for their construction, particularly the Ullmann condensation and the Buchwald-Hartwig cross-coupling, have matured to a point where a vast chemical space is now accessible to medicinal chemists.

As our understanding of disease biology deepens, the ability to rationally design and synthesize molecules with precisely tailored properties becomes increasingly critical. The pyrimidine biaryl ether scaffold, with its inherent "drug-like" characteristics and synthetic tractability, is poised to remain a central theme in the development of next-generation therapeutics. Future research will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of novel substitution patterns on both the pyrimidine and the adjacent aryl ring to address challenges such as drug resistance and off-target effects.

VII. References

-

Carter, M.C., et al. (1999). Fused pyrimidine derivatives. PCT International Publication No. WO 99/35146.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

CN103159747A. (2013). Synthetic method of lapatinib. Google Patents.

-

Smith, S., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering. [Link]

-

Correa, A., & Carril, M. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Molecules. [Link]

-

Maiden, T.M.M., et al. (2015). A Mild and Regioselective Route to Functionalized Quinazolines. Chemistry – A European Journal. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

MY167260A. (n.d.). Bi-aryl meta-pyrimidine inhibitors of kinases. Google Patents.

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. [Link]

-

Singh, U.P., & Bhat, H.R. (2013). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research. [Link]

-

Al-Wahaibi, L.H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]

-

Su, D.S., et al. (2010). Biaryl ethers as potent allosteric inhibitors of reverse transcriptase and its key mutant viruses: aryl substituted pyrazole as a surrogate for the pyrazolopyridine motif. Bioorganic & Medicinal Chemistry Letters. [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

-

Stevens, E. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

-

Ibrahim, N.W., et al. (2026). Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. ResearchGate. [Link]

-

Zhang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]

-

Aslam, M., & Mobinikhaledi, A. (2013). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. International Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

Shavva, A.G., et al. (2020). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Chemistry Journal. [Link]

-

PT1951684T. (n.d.). Bi-aryl meta-pyrimidine inhibitors of kinases. Google Patents.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

ResearchGate. (n.d.). Chemical structures of some FDA (Food and drug administration)-approved anticancer drugs in 2017. [Link]

-

Valenti, C., et al. (2010). Vorinostat-Like Molecules as Structural, Stereochemical, and Pharmacological Tools. ACS Medicinal Chemistry Letters. [Link]

-

Ibrahim, N.W., et al. (2026). Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. Journal Port Science Research. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Stevens, E. (2019). catalytic cycle for coupling reactions. YouTube. [Link]

-

Cherney, A.H., & Reisman, S.E. (2014). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research. [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

-

Liu, Z., et al. (2015). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Structures of some Food and Drug Administration (FDA) approved drugs with bicyclic pyrimidine scaffold. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Al-Wahaibi, L.H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. ResearchGate. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Saavedra, O.M., et al. (2022). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Molecules. [Link]

-

ResearchGate. (n.d.). Chemical structures of commercially available drugs containing a pyrimidine ring. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

EP0841326B1. (1998). Process for the preparation of pyrimidine derivatives. Google Patents.

-

Queen's University Belfast. (n.d.). Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. [Link]

Sources

- 1. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. air.unimi.it [air.unimi.it]

- 20. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Guide to the Synthesis of 3-Pyrimidin-5-yl-benzoic Acid via Methyl Ester Hydrolysis

An Application Note for Researchers and Drug Development Professionals

Abstract: This comprehensive guide provides detailed protocols and mechanistic insights for the hydrolysis of 3-pyrimidin-5-yl-benzoic acid methyl ester, a critical transformation for synthesizing a key building block in modern drug discovery. The pyrimidine-benzoic acid scaffold is integral to the development of various therapeutic agents, including kinase inhibitors and protein degraders.[1][2][3][4] This document offers two robust methods—base-catalyzed saponification and acid-catalyzed hydrolysis—complete with step-by-step protocols, reaction monitoring techniques, and troubleshooting advice to ensure reproducible and high-yield synthesis of the target carboxylic acid.

Introduction: Strategic Importance of the Target Compound

The synthesis of 3-pyrimidin-5-yl-benzoic acid is a crucial step in the development of complex pharmaceutical molecules. The structural motif, combining a pyrimidine ring and a benzoic acid, serves as a versatile linker and a key pharmacophoric element in targeted therapies. The carboxylic acid moiety provides a vital handle for amide bond formation, enabling its conjugation to other fragments in the synthesis of advanced drug candidates.

This application note addresses the final deprotection step: the conversion of the stable and easily purified methyl ester precursor to the desired active carboxylic acid. We present two fundamental and widely applicable hydrolysis methods, elucidating the chemical principles behind each to empower researchers to select and optimize the reaction for their specific needs.

Mechanistic Principles of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is typically achieved through either base-promoted or acid-catalyzed hydrolysis.[5][6] While both yield the same product, their mechanisms, reaction kinetics, and workup procedures differ significantly.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process that generally proceeds to completion.[7][8] This is often the preferred method for preparative synthesis due to its high efficiency.[5] The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group.[7] In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[8] An acidic workup is required to protonate the resulting carboxylate salt to yield the final neutral product.[7]

Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a fully reversible process, representing the reverse of a Fischer esterification.[8] The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[9][10] A weak nucleophile, water, can then attack the activated carbonyl. Subsequent proton transfers facilitate the elimination of methanol as a neutral leaving group, regenerating the acid catalyst and forming the carboxylic acid.[9] To drive the equilibrium towards the products, this reaction typically requires a large excess of water.[6][8]

Caption: Acid-Catalyzed Hydrolysis (Reversible) Mechanism.

Experimental Protocols & Workflow

The following protocols provide detailed, self-validating procedures for the synthesis of 3-pyrimidin-5-yl-benzoic acid. Reaction progress should be diligently monitored by Thin Layer Chromatography (TLC).[11][12]

General Experimental Workflow

Caption: General workflow for ester hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis (Preferred Method)

This method is recommended for its irreversibility and straightforward product isolation.

Materials & Reagents:

-

3-Pyrimidin-5-yl-benzoic acid methyl ester

-

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc) & Hexanes (for TLC)

-

Silica gel TLC plates (F-254)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Beakers, graduated cylinders

-

Separatory funnel

-

Büchner funnel and filter paper

-

pH indicator strips or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-pyrimidin-5-yl-benzoic acid methyl ester (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF, 5 mL H₂O per gram of ester).

-

Addition of Base: Add LiOH·H₂O (2.0 eq) or NaOH (2.0 eq) to the solution. Stir vigorously.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.

-

Reaction Monitoring:

-

Prepare a TLC chamber with a 7:3 mixture of Hexanes:Ethyl Acetate.

-

Every 30-60 minutes, take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material.[13]

-

The reaction is complete upon the disappearance of the starting ester spot (higher Rf) and the appearance of a new, more polar spot at the baseline (the carboxylate salt).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

If using THF, remove it under reduced pressure.

-

Slowly add 1 M HCl while stirring, monitoring the pH. Continue adding acid until the pH is approximately 2-3.[14] A precipitate of the carboxylic acid should form.

-

Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the solid with a small amount of cold deionized water to remove inorganic salts.

-

Dry the product under vacuum to yield 3-pyrimidin-5-yl-benzoic acid. Purity can be assessed by HPLC or NMR. If needed, further purification can be achieved by recrystallization.[15]

-

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative but may require longer reaction times and careful control to manage the equilibrium.

Materials & Reagents:

-

3-Pyrimidin-5-yl-benzoic acid methyl ester

-

Sulfuric Acid (H₂SO₄) or concentrated HCl

-

Dioxane or Acetic Acid

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the methyl ester (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous H₂SO₄. Ensure a large excess of water is present.[6][9]

-

Heating: Heat the mixture to reflux (approximately 100°C) and maintain for 6-18 hours.

-

Reaction Monitoring: Monitor by TLC as described in Protocol 1. The product, being more polar than the starting ester, will have a lower Rf value.

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitates, it can be filtered. Otherwise, proceed with an extraction.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to remove residual acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-pyrimidin-5-yl-benzoic acid.

Comparative Analysis and Data Summary

| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |

| Reaction Principle | Saponification (Nucleophilic Acyl Substitution)[5] | Reverse Fischer Esterification |

| Reversibility | Irreversible[6][8] | Reversible[6][8] |

| Typical Catalyst | NaOH, KOH, LiOH[7] | H₂SO₄, HCl[6] |

| Reaction Time | Generally faster (2-4 hours) | Generally slower (6-18 hours) |

| Workup | Acidification to precipitate the product. | Neutralization and extraction. |

| Isolation | Simple filtration of the precipitated solid. | Liquid-liquid extraction required. |

| Advantages | High yield, irreversible, simple product isolation. | Useful for base-sensitive substrates. |

| Disadvantages | Not suitable for base-labile functional groups. | Reversible nature can lead to incomplete conversion. |

Product Characterization:

-

Compound: 3-Pyrimidin-5-yl-benzoic acid

-

Molecular Formula: C₁₁H₈N₂O₂[2]

-

Molecular Weight: 200.19 g/mol [2]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. Not enough reagent (base/acid). For acid-catalysis, equilibrium reached. | Increase reaction time and/or temperature. Add more reagent. For acid-catalysis, remove alcohol byproduct or use a larger excess of water. |

| Low Yield | Product loss during workup (e.g., product is water-soluble). Incomplete precipitation during base-hydrolysis workup. | During extraction, back-extract the aqueous layers. Ensure pH is sufficiently acidic (~2) and cool the mixture thoroughly in an ice bath before filtration. |

| Oily Product | Presence of impurities. Incomplete drying. | Purify by recrystallization or column chromatography. Dry the product under high vacuum for an extended period. |

| TLC Tailing | The carboxylic acid product is highly polar and acidic. | Add a small amount of acetic acid (1-2 drops) to the TLC eluent to improve spot shape.[12] |

References

-

Beyond Labz. (n.d.). TLC Lab: Monitoring Esterification Reaction. Studylib. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Jencks, W. P., & Carriuolo, J. (1961). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(7), 1743–1750. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

-

Western Kentucky University. (2024, April 25). Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of Low Molecular Weight. WKU ScholarWorks. Retrieved from [Link]

-

Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. YouTube. Retrieved from [Link]

-

Stentorian. (n.d.). 3-Pyrimidin-5-yl-benzoic acid, min 97%, 100 grams. Retrieved from [Link]

-

ResearchGate. (n.d.). TLC images for initial detection of ester production using enzymatic route. Retrieved from [Link]

-

Royal Society of Chemistry. (2014, January 2). Chemistry Vignettes: Base catalysed ester hydrolysis. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzo[6][12]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-(pyrimidin-2-yl-sulfamoyl)-benzoic acid. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Retrieved from [Link]

-

StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]

-

BOJN Scientific. (n.d.). 3-Pyrimidin-5-yl-benzoic acid. Retrieved from [Link]

-

PubMed. (2021, April 15). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

CD Bioparticles. (n.d.). 4-(Pyrimidin-5-yl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Purification of benzoic acid.

-

AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Hölzel-Diagnostika. (n.d.). 3-(Pyrimidin-5-yl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

-

The Organic Chemistry Channel. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Retrieved from [Link]

-

Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

Sources

- 1. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]

- 4. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. studylib.net [studylib.net]

- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

Application Notes and Protocols for the Scalable Synthesis of Pyrimidinyl-Benzoate Esters

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidinyl-benzoate esters represent a significant class of compounds in medicinal chemistry and materials science. The pyrimidine core is a prevalent motif in numerous biologically active molecules, including approved drugs, while the benzoate moiety allows for extensive functionalization to modulate physicochemical and pharmacological properties. The scalable and efficient synthesis of these esters is therefore of paramount importance for academic research, high-throughput screening, and industrial drug development.

This technical guide provides a comprehensive overview of a robust and scalable three-stage synthetic strategy for the preparation of pyrimidinyl-benzoate esters. The protocols detailed herein are designed to be adaptable for a wide range of substituted precursors, enabling the generation of diverse compound libraries. The causality behind experimental choices, safety considerations, and purification strategies are discussed to ensure scientific integrity and practical applicability.

Overall Synthetic Strategy

The synthesis of pyrimidinyl-benzoate esters can be efficiently achieved through a convergent three-stage process. This strategy involves the parallel synthesis of two key intermediates, a substituted hydroxypyrimidine and a substituted benzoyl chloride, followed by their coupling via a Schotten-Baumann esterification. This approach offers high modularity, allowing for the facile introduction of various substituents on both the pyrimidine and benzoate rings.

Caption: Overall three-stage synthetic workflow.

Stage 1: Scalable Synthesis of Substituted 4-Hydroxypyrimidines

The synthesis of the hydroxypyrimidine core is a critical first step. Among various methods, the ultrasound-promoted cyclocondensation of β-ketoesters with amidines in an aqueous medium offers significant advantages in terms of scalability, reaction time, and environmental impact.[1]

Scientific Rationale

This method, a variation of the classical pyrimidine synthesis, proceeds via a condensation reaction to form the heterocyclic ring. Ultrasound irradiation provides mechanical and thermal energy to the reaction mixture, leading to the formation and collapse of cavitation bubbles. This phenomenon enhances mass transfer and accelerates the reaction rate, often resulting in higher yields and purity compared to conventional heating.[1] The use of water as a solvent makes this process greener and more cost-effective for large-scale production.

Experimental Protocol: Synthesis of 6-Methyl-4-hydroxypyrimidine

This protocol details the synthesis of a model hydroxypyrimidine. It can be adapted for various substituted β-ketoesters and amidines.

Materials:

-

Ethyl acetoacetate (1.0 eq.)

-

Formamidine hydrochloride (1.2 eq.)

-

Sodium hydroxide (2.5 eq.)

-

Deionized water

-

Ultrasound bath/probe sonicator

-

Reaction vessel (appropriate for the scale)

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide in deionized water to create a basic solution.

-

Addition of Reagents: To the stirred basic solution, add ethyl acetoacetate and formamidine hydrochloride.

-

Ultrasonication: Immerse the reaction vessel in an ultrasound bath or insert an ultrasound probe. Irradiate the mixture for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization and Precipitation: Upon completion of the reaction, cool the mixture to room temperature. Carefully neutralize the solution to pH 7 using a suitable acid (e.g., hydrochloric acid). The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-methyl-4-hydroxypyrimidine.

Data Presentation:

| Reactant 1 (β-Ketoester) | Reactant 2 (Amidine) | Product | Reaction Time (Ultrasound) | Yield (%) |

| Ethyl acetoacetate | Formamidine HCl | 6-Methyl-4-hydroxypyrimidine | 20 min | 92 |

| Ethyl benzoylacetate | Acetamidine HCl | 2-Methyl-6-phenyl-4-hydroxypyrimidine | 25 min | 88 |

| Diethyl malonate | Guanidine HCl | 2-Amino-4,6-dihydroxypyrimidine | 30 min | 85 |

Troubleshooting:

-

Low Yield: Ensure efficient stirring and proper immersion in the ultrasound bath for uniform energy distribution. Check the purity of the starting materials.

-

Incomplete Reaction: Increase the ultrasonication time or the concentration of the base.

Stage 2: Scalable Synthesis of Substituted Benzoyl Chlorides

The activation of the carboxylic acid to the corresponding acyl chloride is crucial for the subsequent esterification. The reaction of a substituted benzoic acid with thionyl chloride (SOCl₂) is a widely used, reliable, and scalable method for this transformation.[2][3][4]

Scientific Rationale

Thionyl chloride is a highly effective chlorinating agent. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion.[2][3] For industrial-scale synthesis, this method is often preferred due to its efficiency and the relatively low cost of the reagent. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction rate.

Caption: Simplified mechanism of benzoyl chloride synthesis.

Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride

This protocol details the synthesis of a model benzoyl chloride. It is applicable to a wide range of substituted benzoic acids.

Materials:

-

4-Nitrobenzoic acid (1.0 eq.)

-

Thionyl chloride (2.0 - 3.0 eq.)

-

N,N-dimethylformamide (DMF) (catalytic amount, e.g., 0.05 eq.)

-

Reaction vessel with a reflux condenser and a gas trap

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a fume hood, charge a dry reaction vessel with 4-nitrobenzoic acid and a magnetic stir bar. Attach a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Addition of Reagents: Carefully add thionyl chloride to the reaction vessel, followed by the catalytic amount of DMF.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 1-3 hours. The reaction is typically complete when the evolution of gases ceases and the solution becomes clear.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude benzoyl chloride can be purified by fractional distillation under reduced pressure to obtain the pure product.

Safety Precautions:

-